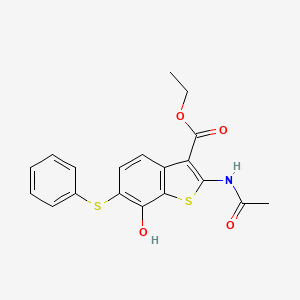![molecular formula C27H25N3O3 B10867587 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10867587.png)
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The indole derivative is then coupled with a pyrrolidine-2,5-dione moiety through a series of reactions involving amination and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the pyrrolidine ring or the indole moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .
Scientific Research Applications
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of an indole moiety with a pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H25N3O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[2-(5-methyl-1H-indol-3-yl)ethylamino]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H25N3O3/c1-18-7-12-24-23(15-18)19(17-29-24)13-14-28-25-16-26(31)30(27(25)32)20-8-10-22(11-9-20)33-21-5-3-2-4-6-21/h2-12,15,17,25,28-29H,13-14,16H2,1H3 |
InChI Key |
VNVBZCLVQQCTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


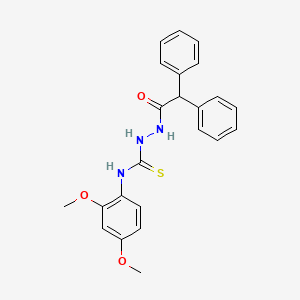
![(2E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]ethanoic acid](/img/structure/B10867509.png)
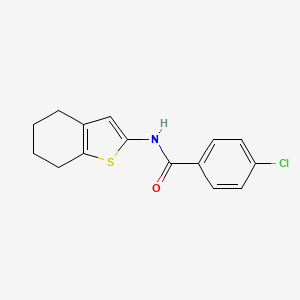
![Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10867518.png)
![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867520.png)
![N,7-bis(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10867532.png)
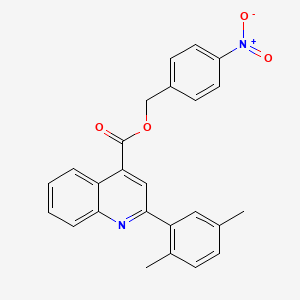
![methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10867545.png)
![N-[4-(phenylamino)phenyl]-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10867551.png)
![2-{1-benzyl-3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10867553.png)
![2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10867559.png)
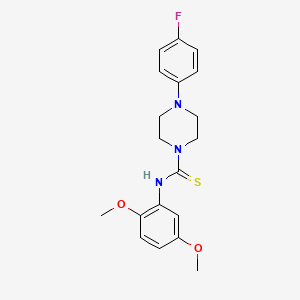
![5-(3,4-Dimethoxyphenyl)-2-{[(2-ethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10867574.png)
